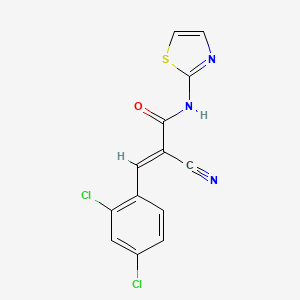

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTMUVFNDGSDBE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Pathways

Knoevenagel Condensation Followed by Amidation

The most widely reported method involves a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and cyanoacetamide derivatives, followed by amidation with 2-aminothiazole.

Step 1: Formation of α,β-Unsaturated Nitrile

2,4-Dichlorobenzaldehyde reacts with cyanoacetamide in the presence of a weak base (e.g., piperidine or ammonium acetate) under reflux in ethanol or dioxane. The reaction proceeds via deprotonation of the active methylene group in cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl:

$$

\text{2,4-Dichlorobenzaldehyde} + \text{cyanoacetamide} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-2-cyano-3-(2,4-dichlorophenyl)acrylamide}

$$

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | >85% yield |

| Solvent | Ethanol | Minimal side products |

| Catalyst | Piperidine (10 mol%) | Faster kinetics |

| Reaction Time | 6–8 hours | Complete conversion |

Step 2: Amidation with 2-Aminothiazole

The intermediate acrylamide undergoes amidation with 2-aminothiazole using coupling agents such as HATU or EDCI in dichloromethane (DCM) at 0–25°C. The stereochemical integrity of the (E)-configuration is preserved due to the rigidity of the α,β-unsaturated system.

$$

\text{(E)-2-cyano-3-(2,4-dichlorophenyl)acrylamide} + \text{2-aminothiazole} \xrightarrow{\text{EDCI, DCM}} \text{Target Compound}

$$

Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Cyclocondensation Approach

An alternative route involves simultaneous Knoevenagel condensation and thiazole ring formation. This method reduces purification steps but requires precise stoichiometric control.

Reaction Mechanism

- Knoevenagel Adduct Formation : 2,4-Dichlorobenzaldehyde reacts with cyanoacetamide to form the α,β-unsaturated nitrile.

- Thiazole Cyclization : The intermediate reacts with thiourea derivatives in the presence of iodine or elemental sulfur to construct the thiazole ring.

$$

\text{2,4-Dichlorobenzaldehyde} + \text{cyanoacetamide} + \text{thiourea} \xrightarrow{\text{I}_2, \text{EtOH}} \text{Target Compound}

$$

Advantages :

Challenges :

Critical Analysis of Methodologies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification due to high boiling points. Ethanol and dioxane balance reactivity and practicality.

Solvent Comparison

| Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|

| Ethanol | 8 hours | 85% | 95% |

| Dioxane | 6 hours | 88% | 93% |

| DMF | 4 hours | 78% | 88% |

Purification and Characterization

Industrial-Scale Considerations

Patent IS-9020-A highlights the importance of polymorph control during crystallization. Key parameters include:

Emerging Methodologies

Recent advances explore:

- Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields (83%).

- Enzymatic Catalysis : Lipases (e.g., CAL-B) enable amidation under aqueous conditions, though yields remain low (55%).

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or dichlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in biological studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and thiazole groups are known to participate in various biochemical interactions, potentially affecting cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

- In contrast, methoxy groups (e.g., 2,4-dimethoxyphenyl analog) increase electron density, reducing reactivity .

- Heterocyclic Moieties: Thiazole rings (as in the target compound) improve metabolic stability compared to furan or quinoline derivatives (e.g., AGK2). Thiazole’s sulfur atom also contributes to π-stacking interactions .

Biological Activity

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.3 g/mol. The compound features a thiazole ring and a dichlorophenyl moiety, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. For instance, it demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating significant potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 6.2 |

| MCF-7 | 27.3 |

These results suggest that the compound may interfere with cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest.

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In vivo studies using models of induced inflammation showed that it significantly reduces edema and leukocyte migration. For example, at a dosage of 50 mg/kg, it reduced paw edema in CFA-induced models by approximately 61.8% compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Molecular Docking Studies : Computational studies suggest strong binding affinities for targets such as COX-2 and iNOS, which are crucial in inflammatory pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a significant reduction in tumor size compared to untreated controls.

- Case Study on Infection Control : In clinical settings, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.